5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a derivative of the oxadiazole family, which is notable for its diverse biological activities and potential applications in medicinal chemistry. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms, and they are known for their role in drug discovery due to their ability to interact with biological targets.
This compound can be synthesized through various methods, primarily involving the reaction of amidoximes with carboxylic acids or their derivatives. The synthesis methods often utilize reagents such as Vilsmeier reagent or bases like sodium hydroxide to facilitate the formation of the oxadiazole ring.
5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid belongs to the class of 1,2,4-oxadiazoles, which are recognized for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This classification underscores its significance in medicinal chemistry.
The synthesis of 5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several approaches:
The reaction typically involves the following steps:
The molecular structure of 5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid includes:
The compound's molecular formula is , with a molecular weight of approximately 186.22 g/mol. The structure can be represented as follows:
5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can participate in various chemical reactions typical for oxadiazoles:
These reactions typically require specific conditions such as heat or catalysts to proceed efficiently. Reaction mechanisms often involve intermediate species that can rearrange or decompose under reaction conditions.
The mechanism of action for compounds like 5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is largely dependent on their ability to interact with biological targets:
Studies have shown that oxadiazoles can exhibit significant bioactivity against various cancer cell lines and may possess antioxidant properties . Quantitative structure–activity relationship (QSAR) studies could further elucidate these mechanisms by correlating chemical structure with biological activity.
5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically exhibits:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm its structure and purity during synthesis.
The compound has potential applications in various fields:
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms within its aromatic structure. Its significance in medicinal chemistry stems from a unique combination of physicochemical properties and broad therapeutic utility. This scaffold exhibits remarkable metabolic stability, particularly against hydrolysis, outperforming traditional amide and ester functionalities [1] [7]. Its balanced electron distribution allows for versatile hydrogen bonding interactions with biological targets, enabling precise modulation of protein-ligand binding affinity [4].
Table 1: Key Physicochemical Properties of 1,2,4-Oxadiazole vs. Common Heterocycles
Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Imidazole |
---|---|---|---|
Aromaticity | High | High | High |
Dipole Moment (D) | ~3.5 | ~4.0 | ~3.7 |
Metabolic Stability | High | Moderate | Variable |
Hydrolytic Resistance | Excellent | Good | Poor |
H-Bond Acceptor Sites | 3 | 2 | 2 |
π-Stacking Capacity | Moderate | Moderate | Strong |
The therapeutic scope of 1,2,4-oxadiazole derivatives is exceptionally diverse, encompassing antimicrobial, anticancer, antiviral, anti-inflammatory, and central nervous system (CNS)-targeting agents [4] [7]. For instance, derivatives like 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (A1) exhibit potent nematicidal activity (LC₅₀ = 2.4 μg/mL against Bursaphelenchus xylophilus), significantly outperforming established agents like avermectin [10]. The structural flexibility of the ring allows for extensive derivatization at positions 3 and 5, facilitating the optimization of pharmacokinetic profiles such as lipophilicity, solubility, and membrane permeability [2] [7].
Bioisosterism defines the strategic replacement of functional groups with alternatives that retain similar biological activity while improving physicochemical or pharmacokinetic properties. The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities due to its geometric and electronic mimicry. While esters and amides are susceptible to enzymatic hydrolysis (e.g., by esterases or proteases), the 1,2,4-oxadiazole ring demonstrates exceptional resistance to hydrolytic cleavage, enhancing metabolic stability in vivo [1] [4].
The bioisosteric equivalence arises from several key features:
Table 2: Bioisosteric Replacement Outcomes for Amides/Esters
Property | Amide/Ester | 1,2,4-Oxadiazole | Biological Consequence |
---|---|---|---|
Hydrolytic Stability | Low | High | Extended half-life |
Dipole Moment | ~3.7–4.0 D | ~3.5 D | Maintained target binding |
H-Bond Acceptor Capacity | 1–2 sites | 3 sites | Enhanced binding affinity |
Metabolic Vulnerability | High | Low | Reduced clearance |
This equivalence is exemplified by the design of 5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1342213-17-5). The oxadiazole core replaces a labile amide linker while the carboxylic acid at C3 enables salt formation or further derivatization, enhancing drug-like properties [3] [9]. Such replacements are pivotal in prodrug design and optimizing bioavailability of peptide mimetics.
The journey of 1,2,4-oxadiazoles in drug discovery began in 1884 with their first synthesis by Tiemann and Krüger. However, significant medicinal interest emerged only in the mid-20th century [2] [7]. The 1960s marked a breakthrough with the approval of Oxolamine as a cough suppressant, becoming the first therapeutic agent featuring this heterocycle [2]. This milestone validated the pharmacological potential of the scaffold and spurred further exploration.
Table 3: Evolution of Key 1,2,4-Oxadiazole Derivatives in Medicine
Era | Compound | Therapeutic Application | Design Innovation |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First-in-class drug |
1970s | Prenoxdiazine | Antitussive | Structural optimization of Oxolamine |
1980s | Butalamine | Vasodilator | Introduction of alkyl chain at C5 |
1990s | Fasiplon | Anxiolytic | Targeting GABAₐ receptors |
2000s | Pleconaril | Antiviral (Picornavirus) | Halogen substitution enhancing potency |
2010s | Ataluren | Duchenne Muscular Dystrophy | Read-through of nonsense mutations |
2020s | Tioxazafen derivatives | Nematicides | Haloalkyl substitution at C5 [10] |
The 1980s–2000s witnessed diversification into vasodilators (Butalamine), anxiolytics (Fasiplon), and antivirals (Pleconaril). Pleconaril exemplifies rational design: its 3-(3,5-dimethylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole moiety targets picornavirus capsid proteins [7]. The 2010s saw Ataluren for nonsense mutation suppression, leveraging the oxadiazole’s RNA interaction capability [2].
Contemporary research focuses on structural hybridization and bioisosteric refinement. The discovery of natural 1,2,4-oxadiazoles like Phidianidine A/B (sea slug alkaloids) and Quisqualic acid (plant-derived) further validated biological relevance [2] [7]. Modern synthetic advances include microwave-assisted cyclization and transition-metal catalysis, enabling efficient access to derivatives like 5-(2-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid [2] [3]. Current efforts prioritize targeted therapies against resistant infections, neurodegenerative disorders, and neglected diseases, exploiting the scaffold’s versatility and favorable ADMET profile.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6